molecular formula C17H15ClFN5O3S2 B1193106 MPX-004

MPX-004

カタログ番号 B1193106
分子量: 455.91
InChIキー: BRNKHERDLJYUNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MPX-004 is a pyrazine-containing GluN2A antagonist that selectively inhibits GluN2A-containing NMDA receptors. This compound can be used as a tool to understand GluN2A physiology and involvement in neuropsychiatric and developmental disorders. GluN2A is the most abundant of the GluN2 NMDA receptor subunits in the mammalian CNS. Physiological and genetic evidence implicate GluN2A-containing receptors in susceptibility to autism, schizophrenia, childhood epilepsy and neurodevelopmental disorders such as Rett Syndrome.

科学的研究の応用

MPX-004 in Neuroscience and Psychiatric Disorders

This compound is primarily recognized for its implications in neuroscience, particularly in studying NMDA receptors containing the GluN2A subunit. It's a novel series of pyrazine-containing GluN2A antagonists, which are significant due to GluN2A's abundance in the mammalian central nervous system (CNS) and its association with various neuropsychiatric and developmental disorders, such as autism, schizophrenia, childhood epilepsy, and Rett Syndrome. This compound (and its counterpart MPX-007) have demonstrated selective inhibition of GluN2A-containing NMDA receptors, making them valuable pharmacological tools for probing the physiology of these receptors and their involvement in such disorders (Volkmann et al., 2016).

Use in Clinical Trials for Prostate Cancer

This compound has also been examined in the context of clinical trials, particularly in the treatment of biochemically recurrent prostate cancer. In a randomized, multicenter, placebo-controlled clinical trial, this compound was evaluated as a therapeutic option for patients wishing to defer androgen deprivation therapy. The trial investigated the effects of this compound on prostate-specific antigen doubling time (PSADT), an important biomarker in prostate cancer progression. However, the study found no significant difference in PSADT change between control and treatment arms, indicating that further research is needed to establish the efficacy of this compound in this context (Paller et al., 2017).

Role in Luminosity Monitoring in Particle Physics

Additionally, this compound technology has been adapted in particle physics. For instance, a network of Medipix-2 (MPX) silicon pixel devices, which include this compound, was installed in the ATLAS detector cavern at CERN. These devices were designed to measure the composition and spectral characteristics of the radiation field. The study demonstrated that the MPX network, including this compound, could also be used as a self-sufficient luminosity monitoring system, providing independent measurements of bunch-integrated ATLAS/LHC luminosity. This application underscores the versatility of this compound technology beyond its medical and biological applications (Sopczak et al., 2015).

Contribution to Medical Imaging Research

In medical imaging research, this compound has been part of efforts to develop flexible digital research platforms based on standard ultrasound scanners. Modifications to existing hardware platforms, like the Technos MPX by Esaote SpA, have been made to achieve the flexibility needed for research purposes. This highlights this compound's role in advancing medical imaging technology and its applications in various research settings (Bertora et al., 2004).

特性

分子式

C17H15ClFN5O3S2

分子量

455.91

IUPAC名

5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide

InChI

InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25)

InChIキー

BRNKHERDLJYUNK-UHFFFAOYSA-N

SMILES

O=C(C1=NC=C(CNS(=O)(C2=CC=C(F)C(Cl)=C2)=O)N=C1)NCC3=CN=C(C)S3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MPX-004;  MPX004;  MPX 004

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPX-004
Reactant of Route 2
Reactant of Route 2
MPX-004
Reactant of Route 3
Reactant of Route 3
MPX-004
Reactant of Route 4
MPX-004
Reactant of Route 5
MPX-004
Reactant of Route 6
Reactant of Route 6
MPX-004

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。